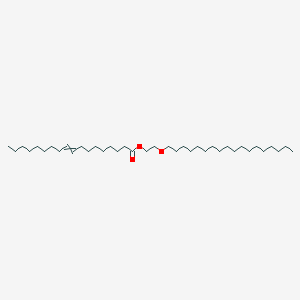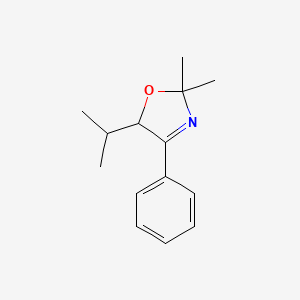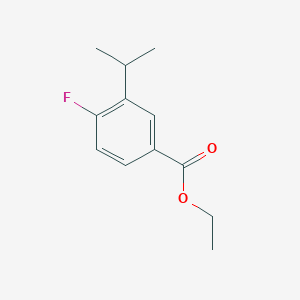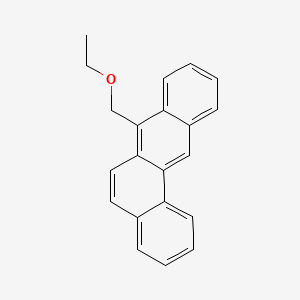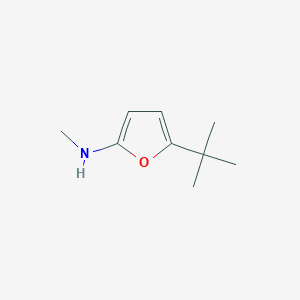
4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one is a heterocyclic organic compound with the molecular formula C4H4ClFO3. It is a derivative of 1,3-dioxolan-2-one, featuring chlorine, fluorine, and methyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one typically involves the chlorination and fluorination of 1,3-dioxolan-2-one derivatives. One common method includes the reaction of 4,5-dimethyl-1,3-dioxolan-2-one with chlorine or sulfuryl chloride to form 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one, followed by fluorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Rearrangement Reactions: The compound can undergo allylic rearrangement to form other dioxolan-2-one derivatives
Common Reagents and Conditions:
Chlorination: Chlorine or sulfuryl chloride.
Fluorination: Potassium fluoride under severe conditions.
Oxidation/Reduction: Various oxidizing and reducing agents depending on the desired product.
Major Products:
Substitution Products: Various substituted dioxolan-2-one derivatives.
Oxidation/Reduction Products: Different oxidation states of the compound.
Rearrangement Products: 4-chloromethyl-5-methyl-1,3-dioxolan-2-one.
Applications De Recherche Scientifique
4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one involves its interaction with molecular targets and pathways specific to its application. For instance, in lithium-ion batteries, it enables the formation of a stable solid electrolyte interphase (SEI) layer, which improves battery performance . In medicinal chemistry, it acts as a modifying agent to enhance the pharmacokinetic properties of drugs .
Comparaison Avec Des Composés Similaires
4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one: An intermediate used in the synthesis of 4-chloromethyl-5-methyl-1,3-dioxolan-2-one.
4-Fluoro-1,3-dioxolan-2-one: Used as an electrolyte additive in lithium-ion batteries.
1,3-Dioxolan-2-one:
Uniqueness: 4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one is unique due to the presence of both chlorine and fluorine substituents, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications such as advanced battery technologies and pharmaceutical development .
Propriétés
Formule moléculaire |
C4H4ClFO3 |
|---|---|
Poids moléculaire |
154.52 g/mol |
Nom IUPAC |
4-chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H4ClFO3/c1-4(5)2(6)8-3(7)9-4/h2H,1H3 |
Clé InChI |
OXXIZWHRUMPOCP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(=O)O1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


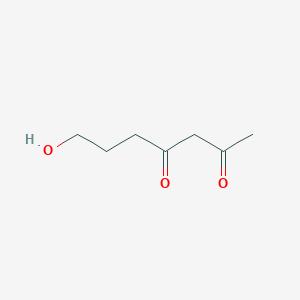
![1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol](/img/structure/B13807049.png)
![(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one](/img/structure/B13807050.png)
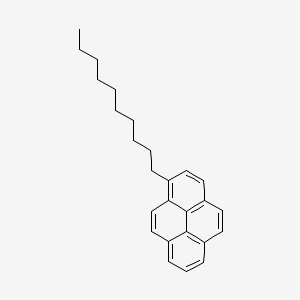

![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B13807063.png)

![(2S,3R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13807077.png)
![N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B13807082.png)
